2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone
Description
Chemical Identity and Nomenclature
The compound this compound represents a highly substituted indole derivative with a complex nomenclature reflecting its multiple functional groups. According to chemical databases, this compound is officially registered under the Chemical Abstracts Service number 113369-47-4, providing it with a unique international identifier. The systematic International Union of Pure and Applied Chemistry name describes the complete structural framework, indicating the presence of a chloroethanone group attached to the third position of a 5-methoxy-1,2-dimethylindole core structure.
The molecular formula C₁₃H₁₄ClNO₂ reveals the elemental composition, consisting of thirteen carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 251.71 grams per mole. This molecular weight calculation has been consistently verified across multiple chemical databases, confirming the accuracy of the structural assignment. The compound's Material Data Sheet identification number MFCD00443623 provides additional verification of its chemical identity within commercial databases.
Alternative nomenclature systems refer to this compound as ethanone, 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-, which follows a different naming convention but describes the identical chemical structure. The presence of the chloro substituent at the ethanone position significantly contributes to the compound's reactivity profile, while the methoxy group and two methyl groups on the indole moiety influence its electronic distribution and steric accessibility.
The structural characteristics of this compound suggest enhanced lipophilicity compared to unsubstituted indole derivatives, potentially altering its pharmacokinetic profiles and biological system interactions. The combination of electron-withdrawing chloro and electron-donating methoxy substituents creates a unique electronic environment that may exhibit specific spectral characteristics in ultraviolet-visible and nuclear magnetic resonance analyses. Research indicates that such structural modifications can significantly influence the compound's behavior in both synthetic transformations and biological applications.
Historical Context in Indole Chemistry
The development of indole chemistry traces its origins to the mid-nineteenth century discoveries involving indigo dye synthesis, establishing the foundation for understanding complex indole derivatives such as this compound. Historical records indicate that indole was first discovered during the process of making dyes with indigo in the mid-nineteenth century, when German chemist Adolf von Baeyer first isolated indole through a reaction of indigo, sulfuric acid, and sulfuric anhydride. This pioneering work established the fundamental understanding of the indole ring system that would later enable the synthesis of complex derivatives.
The systematic study of indole chemistry began to develop significantly with the comprehensive investigation of the dye indigo, which could be converted to isatin and subsequently to oxindole. The breakthrough moment occurred in 1866 when Adolf von Baeyer successfully reduced oxindole to indole using zinc dust, marking the first deliberate synthesis of the indole heterocycle. Subsequently, in 1869, Baeyer proposed a complete formula for indole, providing the structural framework that modern chemists recognize today.
The etymology of the term "indole" reflects its historical connection to the Indian subcontinent, as the heterocycle was first isolated from a blue dye called "indigo" produced in India during the sixteenth century. This historical connection demonstrates the global nature of chemical discovery and the important role of traditional dye-making processes in advancing organic chemistry. The word "indole" derives from the combination of "indigo" and "oleum," because it was the product of treating indigo dye with oleum.
Certain indole derivatives gained prominence as important dyestuffs until the end of the nineteenth century, establishing the commercial significance of indole chemistry. The field experienced renewed interest in the 1930s when researchers discovered that the indole substituent is present in many important alkaloids, known as indole alkaloids, including tryptophan and auxins. This discovery expanded the scope of indole chemistry beyond synthetic dyes into biochemistry and pharmacology.
The structural definition of indole as a benzo[b]pyrrole formed by the fusion of a benzene ring to the 2,3 positions of a pyrrole nucleus provided the theoretical framework for understanding substituted derivatives. Contemporary research on compounds like this compound builds upon this historical foundation, utilizing advanced synthetic methodologies to create complex indole derivatives with specific substitution patterns designed for particular applications.
Modern indole chemistry continues to be an active area of research, with scientists developing increasingly sophisticated synthetic approaches to create novel indole derivatives with enhanced properties. The compound this compound represents the culmination of this historical development, incorporating multiple functional groups that would have been challenging to introduce using nineteenth-century synthetic methods.
Properties
IUPAC Name |
2-chloro-1-(5-methoxy-1,2-dimethylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-8-13(12(16)7-14)10-6-9(17-3)4-5-11(10)15(8)2/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHGHKOLGPSYIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359161 | |
| Record name | 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113369-47-4 | |
| Record name | 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methoxy-1,2-dimethyl-1H-indole.
Chlorination: The indole derivative is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure.
Chemical Reactions Analysis
2-Chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds like 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone exhibit antimicrobial properties. Studies have shown that indole derivatives can influence cellular processes by modulating key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell proliferation and survival. These pathways are often targeted in the development of new antimicrobial agents.
Antifungal Properties
In a study evaluating the antifungal activity of synthesized compounds, derivatives of indole were found to show activity against Candida albicans, comparable to or greater than established treatments like fluconazole . This suggests that this compound could serve as a lead compound for antifungal drug development.
Organic Synthesis
Building Block for Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex molecules due to its functional groups. The synthesis typically involves the reaction of 5-methoxyindole with chloroacetyl chloride in the presence of a base such as pyridine . This reaction pathway not only provides a method for producing the compound but also opens avenues for creating related structures with enhanced biological activities.
Enzyme Modulation
Influence on Enzyme Kinetics
Research has shown that this compound interacts with various enzymes, potentially altering their kinetics and activity. This property makes it a candidate for therapeutic applications where enzyme modulation is desired.
Case Study 1: Antifungal Activity
A recent study synthesized various indole derivatives, including this compound, assessing their antifungal efficacy against Candida albicans. The results indicated that these compounds could inhibit fungal growth effectively, providing a basis for further pharmacological studies aimed at developing new antifungal therapies .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study demonstrated that it could modulate enzyme activity significantly, suggesting its utility in designing drugs that target metabolic disorders or enhance therapeutic efficacy through enzyme modulation.
Mechanism of Action
The mechanism of action of 2-chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Structural Analogs in the Indole Family
Key Findings :
- 1,2-Dimethyl substituents introduce steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to non-methylated analogs like 2XR .
- Halogen Influence :
- Replacement of Cl with I (as in the iodo analog) significantly increases molecular weight and may alter metabolic stability or radiolabeling applications .
- The 5-bromo derivative’s polarizable Br atom could enhance binding to hydrophobic pockets in biological targets compared to the target compound’s methoxy group .
Non-Indole Analogs: Aromatic Chloroethanones
Table 2: Comparison with Phenyl-Based Chloroethanones
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Aromatic System | Substituents |
|---|---|---|---|---|
| 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone (1204-22-4) | C₁₀H₁₁ClO₃ | 214.65 | Phenyl ring | 2,5-diOMe; 1-ClCOCH₃ |
| Target Compound (113369-47-4) | C₁₃H₁₄ClNO₂ | 251.72 | Indole ring | 1,2-diMe, 5-OMe; 3-ClCOCH₃ |
Key Findings :
- Aromatic System Differences :
- The indole core in the target compound introduces π-π stacking and hydrogen-bonding capabilities via its nitrogen atom, absent in phenyl analogs .
- The 2,5-dimethoxy phenyl analog (1204-22-4) exhibits lower molecular weight and lacks the indole’s heterocyclic nitrogen, limiting its interactions in biological systems .
Biological Activity
2-Chloro-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H14ClNO2
- Molecular Weight : 251.71 g/mol
- CAS Number : 113369-47-4
Synthesis
The synthesis of this compound typically involves:
- Preparation of 5-methoxy-1,2-dimethyl-1H-indole .
- Chlorination using reagents like thionyl chloride to introduce the chloro group.
- Acylation with ethanoyl chloride under acidic conditions to yield the final product.
Antifungal Activity
Research indicates that derivatives of 1-(1H-indol-3-yl), including this compound, exhibit significant antifungal properties. A study evaluated various indole derivatives against Candida spp. and Aspergillus niger, revealing that many compounds demonstrated minimal inhibitory concentrations (MIC) ranging from 0.125 to 1.000 mg/mL. Notably, the compound showed promising activity against C. parapsilosis and C. glabrata, achieving complete inhibition at lower concentrations .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | 0.125 - 0.500 | C. albicans |
| Other derivatives | 0.125 - 1.000 | A. niger |
The mechanism by which this compound exerts its antifungal effects appears to involve the inhibition of tyrosinase enzymes, which are critical for fungal growth and survival. The compound demonstrated up to a 28% inhibition of tyrosinase at concentrations around 0.250 mg/mL, suggesting that its biological activity may stem from enzyme modulation .
Clinical Relevance
In a study assessing the cytotoxicity of various indole derivatives, including our compound of interest, it was found that while some exhibited significant antifungal effects, they also showed varying levels of hemolytic activity on erythrocytes, ranging from ~20% to ~60% depending on concentration . This highlights the need for careful evaluation of therapeutic indices when developing these compounds for clinical use.
Comparative Analysis with Similar Compounds
Compared to other indole derivatives, such as 2-chloro-1-(6-methoxy-1H-indol-3-yl)ethanone, the presence of specific substituents in the structure of 2-chloro-1-(5-methoxy...) enhances its reactivity and biological activity. Research indicates that modifications on the indole ring significantly affect antifungal potency and selectivity against various strains .
Q & A
Q. Can this compound serve as a precursor for photoactive materials?
- Methodological Answer : The indole core’s conjugated π-system enables applications in organic semiconductors . Functionalize the chloroethanone moiety with thiophene or carbazole units via Sonogashira coupling (). Characterize photoluminescence quantum yield (PLQY) and charge mobility using time-resolved spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
